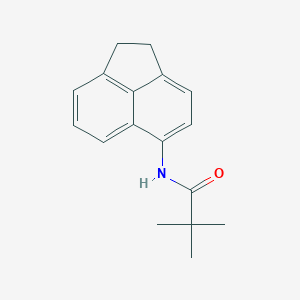

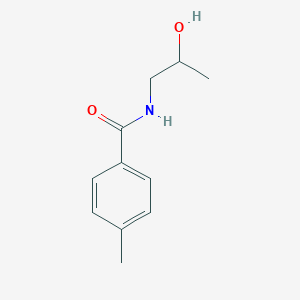

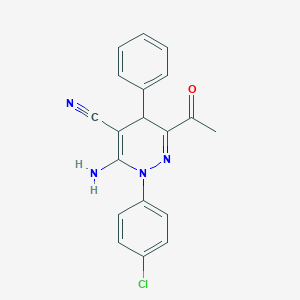

N-(1,2-dihydroacenaphthylen-5-yl)-2,2-dimethylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1,2-dihydroacenaphthylen-5-yl)-2,2-dimethylpropanamide, also known as DAPTA, is a small molecule that has been extensively studied in recent years due to its potential applications in scientific research. DAPTA is a type of peptidomimetic compound, which means it mimics the structure and function of peptides, but is more stable and easier to synthesize. In

Scientific Research Applications

N-(1,2-dihydroacenaphthylen-5-yl)-2,2-dimethylpropanamide has been extensively studied for its potential applications in scientific research. One of the most promising applications is as a therapeutic agent for HIV/AIDS. This compound binds to the CD4 receptor on T-cells, which prevents the virus from entering the cell. In vitro studies have shown that this compound is highly effective at inhibiting HIV-1 infection, with an EC50 value of 0.3 nM.

Mechanism of Action

N-(1,2-dihydroacenaphthylen-5-yl)-2,2-dimethylpropanamide works by binding to the CD4 receptor on T-cells, which prevents the virus from entering the cell. It does this by mimicking the structure of the CD4 receptor and binding to the viral envelope glycoprotein gp120. This prevents the gp120 from binding to the CD4 receptor on T-cells, which is necessary for viral entry.

Biochemical and Physiological Effects:

This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-HIV activity, this compound has also been shown to inhibit the growth of cancer cells in vitro. This is thought to be due to its ability to bind to the CD4 receptor on cancer cells, which is overexpressed in many types of cancer. This compound has also been shown to have anti-inflammatory effects, which may make it useful for the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1,2-dihydroacenaphthylen-5-yl)-2,2-dimethylpropanamide is its stability. Unlike peptides, which can be easily degraded by proteases, this compound is more stable and resistant to degradation. This makes it easier to work with in the lab and allows for more reproducible results. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with at high concentrations.

Future Directions

There are a number of potential future directions for N-(1,2-dihydroacenaphthylen-5-yl)-2,2-dimethylpropanamide research. One area of interest is the development of this compound-based therapeutics for the treatment of HIV/AIDS and cancer. Another area of interest is the development of this compound-based imaging agents for the detection of CD4 receptor expression in vivo. Additionally, this compound may have applications in the treatment of autoimmune diseases and other inflammatory conditions. Further research is needed to fully explore the potential of this compound in these areas.

Synthesis Methods

N-(1,2-dihydroacenaphthylen-5-yl)-2,2-dimethylpropanamide can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS involves the stepwise addition of amino acids to a growing peptide chain on a solid support, while SPPS involves the synthesis of the peptide in solution. Both methods have been successfully used to synthesize this compound, with yields ranging from 20-50%.

Properties

Molecular Formula |

C17H19NO |

|---|---|

Molecular Weight |

253.34 g/mol |

IUPAC Name |

N-(1,2-dihydroacenaphthylen-5-yl)-2,2-dimethylpropanamide |

InChI |

InChI=1S/C17H19NO/c1-17(2,3)16(19)18-14-10-9-12-8-7-11-5-4-6-13(14)15(11)12/h4-6,9-10H,7-8H2,1-3H3,(H,18,19) |

InChI Key |

NCRZDHFHIPMOAC-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)NC1=C2C=CC=C3C2=C(CC3)C=C1 |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=C2CCC3=C2C1=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B250583.png)

![4-nitrophenyl 6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate](/img/structure/B250585.png)

![4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione](/img/structure/B250586.png)

![2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol](/img/structure/B250589.png)

![N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide](/img/structure/B250632.png)